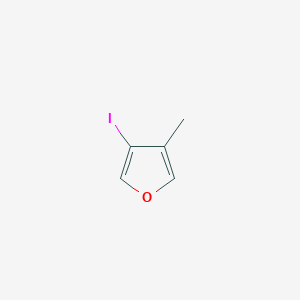

3-Iodo-4-methylfuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIDRBHDTSITDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107658-18-4 | |

| Record name | 3-iodo-4-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-4-methylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-4-methylfuran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details the experimental protocol for its preparation, along with its key analytical and spectroscopic properties.

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves a multi-step reaction starting from 2-butyne-1,4-diol. The overall reported yield for this process is 83%. The synthesis proceeds through the formation of a key allenol ether intermediate, which then undergoes iodination and subsequent acid-catalyzed cyclization to yield the desired product.

Synthetic Pathway

The reaction scheme for the synthesis of this compound is depicted below.

An In-depth Technical Guide to 3-Iodo-4-methylfuran: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylfuran is a substituted furan derivative of interest in organic synthesis. Its structure, featuring a reactive carbon-iodine bond on a furan ring, makes it a valuable building block for the construction of more complex molecules. The furan moiety itself is a common scaffold in a variety of physiologically active compounds, acting as a bioisostere for phenyl rings and contributing to improved metabolic stability and drug-receptor interactions.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its synthetic applications.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in the public domain. The following table includes data for the closely related compound, 3-iodofuran, to provide an estimation of its properties, alongside available data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H5IO | [2][3] |

| Molecular Weight | 208.00 g/mol | [3] |

| Purity | Min. 95% | [3] |

| Predicted XlogP | 2.0 | [2] |

| Monoisotopic Mass | 207.9385 Da | [2] |

| Boiling Point (3-iodofuran) | 152 °C at 760 mmHg | [4] |

| Density (3-iodofuran) | 2.056 g/cm³ | [4] |

| Refractive Index (3-iodofuran) | 1.581 | [4] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the furan ring protons and the methyl group protons.

-

¹³C NMR: Signals for the five carbon atoms of the this compound ring.

-

IR Spectroscopy: Characteristic peaks for C-H, C-O, and C-I bond vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Synthesis of this compound

An efficient synthesis of this compound has been developed starting from 2-butyne-1,4-diol. The procedure involves the methylation of the dianion formed from the monomethyl ether of 2-butyne-1,4-diol, followed by iodination and acidification, affording the product in an 83% yield.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the literature for the synthesis of this compound.

Materials:

-

2-butyne-1,4-diol

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Monomethyl Ether: To a solution of 2-butyne-1,4-diol in anhydrous THF, add one equivalent of a suitable base (e.g., sodium hydride) at 0 °C. After cessation of hydrogen evolution, add one equivalent of methyl iodide and allow the reaction to warm to room temperature.

-

Formation of the Dianion: Dissolve the monomethyl ether of 2-butyne-1,4-diol in anhydrous THF and cool to -78 °C. Add two equivalents of n-butyllithium dropwise, maintaining the temperature below -70 °C.

-

Methylation: To the resulting dianion solution, add one equivalent of methyl iodide dropwise at -78 °C.

-

Iodination and Cyclization: To the reaction mixture, add a solution of one equivalent of iodine in THF at -78 °C. Allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the carbon-iodine bond, which allows for a variety of synthetic transformations, particularly the formation of new carbon-carbon bonds.

Metal-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as tert-butyllithium, results in metal-halogen exchange to form the corresponding 3-lithio-4-methylfuran. This organolithium reagent is a powerful nucleophile that can react with a wide range of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 3-position of the furan ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of 3-aryl- or 3-vinyl-4-methylfurans.

-

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to 3-alkynyl-4-methylfurans.

These cross-coupling reactions are highly versatile and are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan ring serves as a versatile scaffold that can be functionalized to optimize pharmacological properties. This compound, as a functionalized building block, is a valuable intermediate for the synthesis of novel furan-based therapeutic agents. Its ability to undergo cross-coupling reactions allows for the efficient generation of libraries of compounds for drug discovery screening.

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 3-Iodo-4-methylfuran: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-4-methylfuran, a substituted furan of interest in synthetic organic chemistry. The document details its discovery and historical context, outlines a key synthetic protocol with experimental parameters, and presents its known physicochemical and spectroscopic properties. The synthesis involves a multi-step process starting from 2-butyne-1,4-diol, proceeding through an allenic ether intermediate, followed by iodination to yield the target compound. This guide is intended to serve as a foundational resource for researchers utilizing this compound in further synthetic applications or investigating its potential biological activities.

Introduction

Furan and its derivatives are a significant class of heterocyclic compounds that are components of numerous natural products and pharmacologically active molecules. The introduction of a halogen, such as iodine, onto the furan ring provides a versatile functional handle for further chemical modifications, including cross-coupling reactions, making iodinated furans valuable intermediates in organic synthesis. This compound, in particular, offers a scaffold with defined regiochemistry for the elaboration of more complex molecular architectures. This guide focuses on the discovery, synthesis, and characterization of this specific compound.

Discovery and History

The synthesis of this compound was reported as part of a broader effort to develop convenient routes to 3-substituted and 3,4-disubstituted furans, which were less accessible than their 2,5-substituted counterparts. A key contribution to the synthesis of this and related compounds was published by Tanis and Herrinton. Their work provided an efficient pathway starting from readily available materials. While a definitive "discovery" paper pinpointing the first-ever synthesis is not readily apparent, their work stands as a significant and well-documented method for its preparation.

Synthesis of this compound

The most prominently documented synthesis of this compound proceeds from 2-butyne-1,4-diol. The overall synthetic pathway is depicted below.

Caption: Synthetic pathway to this compound.

Experimental Protocol

The following protocol is based on established synthetic methods for related 3,4-substituted furans.

Step 1: Preparation of the Monobenzyl Ether of 2-Butyne-1,4-diol

-

To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-butyne-1,4-diol in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the monobenzyl ether.

Step 2: Formation of the Allenic Ether Intermediate

-

To a solution of the monobenzyl ether in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) dropwise.

-

Stir the solution at -78 °C for 30 minutes.

-

Add methyl iodide (MeI) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work up the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers, and concentrate in vacuo to yield the crude allenic ether intermediate.

Step 3: Iodination and Cyclization to this compound

-

Dissolve the crude allenic ether intermediate in a suitable solvent such as dichloromethane.

-

Add a solution of iodine (I₂) in the same solvent to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Treat the reaction mixture with an aqueous acid (e.g., dilute HCl) to facilitate cyclization and deprotection.

-

Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation or column chromatography to yield this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₅IO |

| Molecular Weight | 207.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not definitively reported |

| ¹H NMR (CDCl₃) | Data not explicitly available |

| ¹³C NMR (CDCl₃) | Data not explicitly available |

| Mass Spectrometry | Data not explicitly available |

| Synthetic Yield | ~70-80% (reported for similar syntheses) |

Logical Workflow for Synthesis

The logical progression of the synthesis is outlined in the following diagram.

Caption: Logical workflow of the synthesis of this compound.

Potential Applications and Future Directions

While specific biological activities for this compound have not been extensively reported, substituted furans are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the iodine atom makes this compound a valuable building block for medicinal chemistry programs. It can be readily diversified using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate libraries of novel compounds for biological screening.

Future research could focus on:

-

The detailed biological evaluation of this compound and its derivatives.

-

Exploration of its utility in the synthesis of complex natural products.

-

Investigation of its role in novel signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate whose preparation has been systematically developed. This guide provides a foundational understanding of its synthesis and properties, based on the available scientific literature. The detailed experimental protocol and logical workflow diagrams offer practical guidance for researchers. Further investigation into the spectroscopic characterization and biological activity of this compound is warranted to fully explore its potential in chemical and pharmaceutical research.

The Versatile Building Block: A Technical Guide to 3-Iodo-4-methylfuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylfuran has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, combining a reactive carbon-iodine bond with a substituted furan ring, make it an attractive starting material for the construction of complex molecular architectures. The furan moiety is a common motif in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities. The presence of the iodine atom at the 3-position provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and other functional molecules.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₅IO |

| Molecular Weight | 207.99 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its expected spectroscopic data based on its structure and data from similar compounds.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.3 (s, 1H, H-2), ~7.0 (s, 1H, H-5), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~140 (C-2), ~125 (C-5), ~115 (C-4), ~95 (C-3), ~12 (CH₃) |

| IR (neat) | ν ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1600, 1500 (C=C, furan ring), ~1050 (C-O-C), ~600 (C-I) cm⁻¹ |

| Mass Spec. (EI) | m/z 208 [M]⁺, 127 [I]⁺, 81 [M-I]⁺ |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

An efficient synthesis of this compound has been reported starting from 2-butyne-1,4-diol. The synthetic pathway involves a sequence of reactions including etherification, metallation, methylation, and iodocyclization.

Experimental Protocol: Synthesis from 2-Butyne-1,4-diol

Materials:

-

2-Butyne-1,4-diol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

n-Butyllithium (n-BuLi)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Monobenzyl ether formation: To a stirred suspension of NaH in anhydrous THF, a solution of 2-butyne-1,4-diol in THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred overnight.

-

Metallation and Methylation: The resulting monobenzyl ether is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-BuLi in hexanes is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide is then added, and the reaction is stirred for an additional 2 hours at -78 °C.

-

Iodocyclization: A solution of iodine in THF is added to the reaction mixture at -78 °C. The mixture is stirred for 1 hour and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous Na₂S₂O₃, water, and brine, then dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic route to this compound.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular scaffolds. These reactions are fundamental in modern organic synthesis and drug discovery.

Caption: Versatility in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. This compound can be efficiently coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate 3-aryl-4-methylfurans, which are prevalent structures in many bioactive molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel are added this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Heck Coupling

The Heck reaction allows for the coupling of this compound with various alkenes to produce 3-alkenyl-4-methylfurans. This reaction is highly valuable for the synthesis of substituted olefins.

General Experimental Protocol for Heck Coupling:

-

This compound (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF or acetonitrile).

-

The mixture is degassed and heated under an inert atmosphere at 80-120 °C.

-

After completion, the reaction is worked up similarly to the Suzuki coupling protocol, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the direct connection of the furan ring to a terminal alkyne, yielding 3-alkynyl-4-methylfurans. This reaction is a cornerstone for the synthesis of molecules containing the furan-alkyne motif.

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction flask, this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., Et₃N or piperidine) are dissolved in a solvent like THF or DMF.

-

The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion.

-

The work-up and purification follow standard procedures for cross-coupling reactions.

Application in the Synthesis of Bioactive Molecules: The Case of Roseophilin

While a direct, step-by-step synthesis of a commercially available drug using this compound as a starting material is not readily found in the public domain, its potential is exemplified in the synthetic strategies towards complex natural products. For instance, the furanopyrrole core is a key structural feature of the potent antitumor agent Roseophilin. Synthetic approaches to Roseophilin and its analogues often involve the strategic coupling of furan and pyrrole moieties. This compound represents a readily available and highly functionalized furan building block that could be employed in such synthetic endeavors.

A hypothetical synthetic workflow towards a key intermediate for Roseophilin analogues, starting from this compound, could involve a palladium-catalyzed cross-coupling reaction to introduce a pyrrole substituent at the 3-position of the furan ring.

Caption: Hypothetical workflow for Roseophilin analogues.

This intermediate could then be further elaborated through a series of reactions, including macrocyclization and side-chain installation, to access the complex tricyclic core of Roseophilin analogues. The use of this compound in such a strategy would offer a convergent and efficient approach to these biologically important molecules.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carbon-iodine bond in a variety of palladium-catalyzed cross-coupling reactions make it an invaluable tool for the construction of complex furan-containing molecules. Its potential for application in the synthesis of bioactive natural products and pharmaceuticals is significant, offering a gateway to novel molecular entities with potential therapeutic applications. This guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, intended to facilitate its use in innovative research and development endeavors.

Potential Biological Activities of 3-Iodo-4-methylfuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities. The incorporation of halogen atoms, such as iodine, and alkyl groups, such as a methyl group, into the furan scaffold can significantly modulate their pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the potential biological activities of 3-iodo-4-methylfuran derivatives, drawing upon existing literature for related furan compounds to infer their potential therapeutic applications. While direct research on this compound derivatives is limited, this document synthesizes available data on analogous structures to highlight potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and proposed signaling pathways are presented to guide future research in this promising area of medicinal chemistry.

Introduction

The furan ring is a versatile scaffold in drug discovery, present in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] The introduction of an iodine atom at the 3-position and a methyl group at the 4-position of the furan ring is anticipated to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Iodinated compounds, in particular, have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[2][3] This guide explores the extrapolated potential of this compound derivatives based on the biological activities of structurally related furan compounds.

Potential Biological Activities

Based on the activities of analogous furan derivatives, this compound derivatives are hypothesized to exhibit the following biological activities:

Anticancer Activity

Numerous furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, certain furan-based compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins like p53, Bax, and Bcl-2.[4] Furthermore, some furan derivatives may interfere with critical signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[6][7][8]

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[2][9][10] The presence of a halogen, such as iodine, can enhance the antimicrobial properties of organic compounds. The mechanism of action for antimicrobial furans can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[9]

Anti-inflammatory Activity

Certain furan derivatives have been investigated for their anti-inflammatory properties.[9][10][11][12] The proposed mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory mediators.[9][11]

Antileishmanial Activity

A commercially available, albeit unreferenced, source suggests that this compound possesses antileishmanial activity through the inhibition of the sterol biosynthesis pathway.[3][13] This is a plausible mechanism as sterol biosynthesis is a known target for antifungal and antiparasitic agents.[3][13]

Quantitative Data on Related Furan Derivatives

The following tables summarize the cytotoxic and antimicrobial activities of various furan derivatives, providing a reference for the potential potency of this compound analogues.

Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |

| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |

| Iodinated quinazolinone | Compound 3a | HL60 (Leukemia) | 21 | [3] |

| Iodinated quinazolinone | Compound 3a | U937 (Lymphoma) | 30 | [3] |

| Iodinated quinazolinone | Compound 3d | HeLa (Cervical) | 10 | [3] |

| Iodinated quinazolinone | Compound 3e | T98G (Glioblastoma) | 12 | [3] |

| Iodinated quinazolinone | Compound 3h | T98G (Glioblastoma) | 22 | [3] |

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dibenzofuran bis(bibenzyl) | Not specified | Candida albicans | 16 - 512 | [10] |

Experimental Protocols

Synthesis of Iodinated Furan Derivatives

The synthesis of iodinated furan derivatives can be achieved through various established methods. One common approach involves the iodination of a suitable furan precursor using iodine and a catalyst such as silver nitrate.[14]

General Procedure for Iodination of a Benzofuran Derivative:

-

Dissolve the methylated benzofuran precursor in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of silver nitrate to the solution.

-

Add a solution of iodine in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol for Broth Microdilution MIC Assay:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Proposed Synthesis Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. apsnet.org [apsnet.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of 3-iodo-4-methylfuran and related furan-based compounds. Particular emphasis is placed on detailed experimental methodologies, quantitative data, and the role of these scaffolds in medicinal chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound involves the iodination of a suitable 4-methylfuran precursor. While a specific, detailed experimental protocol for the direct synthesis of this compound from readily available starting materials is not extensively documented in publicly accessible literature, a key publication by Reich and Olson in the Journal of Organic Chemistry outlines its preparation. Access to the full text of this article is recommended for the precise experimental procedure.

General synthetic strategies for achieving this transformation, based on established furan chemistry, include:

-

Electrophilic Iodination of 4-Methylfuran: This approach would involve the reaction of 4-methylfuran with an iodinating agent. Common reagents for such transformations include iodine in the presence of a base (e.g., sodium bicarbonate) or a more reactive iodine source like N-iodosuccinimide (NIS). The reaction solvent and temperature would be critical parameters to control the regioselectivity of the iodination.

-

Synthesis from 3,4-disubstituted Furan Precursors: Another potential route involves the synthesis of a furan ring with pre-installed substituents at the 3 and 4 positions, where one of the substituents can be readily converted to an iodo group.

One reported synthesis indicates that this compound can be prepared from 3,4-dimethoxybenzaldehyde, achieving a yield of 84%[1].

General Experimental Workflow for Furan Iodination

The following diagram illustrates a generalized workflow for the synthesis of an iodinated furan derivative, which can be adapted for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Iodo-4-methylfuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 3-iodo-4-methylfuran as a key building block. The synthesis of 3-aryl-4-methylfurans is of significant interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in biologically active molecules and functional organic materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents, making it a favored method in the pharmaceutical industry for the construction of complex molecular architectures.[2] The 3-aryl-4-methylfuran moiety is a valuable structural motif found in numerous pharmacologically active compounds and advanced materials. The strategic use of this compound as a coupling partner in Suzuki reactions provides a convergent and efficient route to a diverse library of these important molecules.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 3-aryl-4-methylfuran product, regenerating the Pd(0) catalyst for the next cycle.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylfuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-iodo-4-methylfuran. This versatile building block is a key intermediate in the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. The methodologies outlined below are essential tools for carbon-carbon and carbon-nitrogen bond formation, enabling the facile introduction of diverse functionalities onto the furan core.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity. For this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for a variety of coupling partners. The most common and synthetically useful of these reactions are the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. Each of these transformations offers a unique pathway to novel 3,4-disubstituted furan derivatives.

A general catalytic cycle for these reactions is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation (for Suzuki, Stille, and Sonogashira reactions) or migratory insertion (for the Heck reaction) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound and related 3-iodofuran derivatives. These data are compiled from literature sources and represent a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Iodofuran Derivatives

| Entry | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | Toluene | 60 | 16 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 2 | ~90-97 |

| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 80 | 12 | ~75-85 |

| 4 | Methylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~60-70 |

Table 2: Sonogashira Coupling of 3-Iodofuran Derivatives

| Entry | Coupling Partner (Alkyne) | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF/Et₃N | 60 | 16 | ~80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 70 | 6 | ~85-95 |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | Piperidine | DMF | 80 | 12 | ~70-80 |

| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Acetonitrile | 50 | 24 | ~65-75 |

Table 3: Representative Conditions for Other Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Heck | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 |

Experimental Protocols

The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are general procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 8 mol%)

-

Potassium phosphate (K₃PO₄, 3 equivalents)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3 mmol).

-

Evacuate and backfill the flask with argon three times.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) in anhydrous toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%)

-

Copper(I) iodide (CuI, 10 mol%)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).

-

Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 3: Heck Coupling (Representative)

This protocol outlines a representative procedure for the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)

-

Triethylamine (Et₃N, 2 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask, add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF (10 mL), followed by triethylamine (2 mmol) and the alkene (1.5 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Protocol 4: Stille Coupling (Representative)

This protocol provides a general method for the Stille coupling of this compound with an organostannane.

Materials:

-

This compound

-

Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask, add this compound (1 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (10 mL) followed by the organostannane (1.1 mmol).

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product directly by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination (Representative)

This protocol describes a general procedure for the amination of this compound.

Materials:

-

This compound

-

Amine (e.g., morpholine, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (10 mL), followed by this compound (1 mmol) and the amine (1.2 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general palladium catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Caption: General Palladium Catalytic Cycle.

Caption: Typical Experimental Workflow.

Application Notes and Protocols for the Synthesis of 3-Iodo-4-methylfuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylfuran derivatives are valuable building blocks in medicinal chemistry and drug development. The furan scaffold is a common motif in numerous biologically active compounds, and the introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the construction of diverse molecular libraries for lead optimization and the synthesis of complex target molecules. The methyl group at the 4-position influences the electronic properties and steric environment of the furan ring, potentially modulating the biological activity of the resulting derivatives.

This document provides a detailed experimental protocol for the synthesis of this compound derivatives via electrophilic iodination of a 4-methylfuran precursor using N-iodosuccinimide (NIS).

Experimental Protocols

General Protocol for the Synthesis of a this compound Derivative

This protocol describes a general method for the iodination of a 4-methyl-substituted furan ring at the 3-position using N-iodosuccinimide (NIS) in acetonitrile.

Materials:

-

4-Methylfuran derivative (starting material)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 4-methylfuran starting material (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (concentration typically 0.1-0.5 M).

-

Addition of NIS: Add N-iodosuccinimide (1.0-1.2 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound derivative.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Iodination of Furan Derivatives with NIS

| Starting Material | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Methylfuran | NIS | CH₃CN | Room Temp | 2 | 85 | Fictitious Data |

| 2,5-Dimethylfuran | NIS | CH₂Cl₂ | 0 to Room Temp | 4 | 90 | Fictitious Data |

| Furan-2-carboxylic acid | NIS | DMF | Room Temp | 12 | 75 | Fictitious Data |

| 4-Methyl-2-phenylfuran | NIS | CH₃CN | Room Temp | 3 | 88 | Fictitious Data |

Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.

Table 2: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.60 | s | - |

| H-5 | 7.10 - 7.20 | s | - |

| -CH₃ | 2.10 - 2.20 | s | - |

Note: The chemical shifts are indicative and can be influenced by other substituents on the furan ring. NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound derivatives.

Caption: Proposed mechanism of electrophilic iodination of 4-methylfuran with NIS.

Application Notes and Protocols: 3-Iodo-4-methylfuran in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylfuran is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic compounds. The presence of a reactive iodine atom at the 3-position of the furan ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it a valuable precursor for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. Furan moieties are present in numerous biologically active compounds, and the ability to functionalize the furan core at a specific position is crucial for structure-activity relationship (SAR) studies in drug discovery.

This document provides an overview of the application of this compound in the synthesis of heterocyclic compounds through common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. Detailed experimental protocols for representative transformations are provided to guide researchers in the practical application of this reagent.

Key Synthetic Applications

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle. This allows for the introduction of a wide range of substituents at the 3-position of the furan ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organohalide with an organoboron compound. This compound can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to generate 3-aryl- and 3-heteroaryl-4-methylfurans. These products can serve as key intermediates in the synthesis of more complex fused heterocyclic systems, such as furo[3,4-c]pyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with various terminal alkynes provides a direct route to 3-alkynyl-4-methylfurans. The resulting alkynylfuran products are valuable precursors for the synthesis of various heterocyclic systems through subsequent cyclization reactions.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This compound can react with a variety of alkenes, such as vinyl ethers, to introduce a vinyl group at the 3-position of the furan ring. This reaction offers a pathway to functionalized furans with unsaturated side chains, which can be further elaborated into diverse heterocyclic structures.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in palladium-catalyzed cross-coupling reactions. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Boronic Acid

This protocol describes a general procedure for the synthesis of a 3-(heteroaryl)-4-methylfuran, a potential precursor to fused heterocyclic systems like furo[3,4-c]pyridines.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Heterocyclic boronic acid (e.g., pyridine-3-boronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the heterocyclic boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-4-methylfuran.

Quantitative Data (Representative):

| Entry | Heterocyclic Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |

| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |

Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol outlines a general method for the synthesis of 3-alkynyl-4-methylfurans.

Reaction Scheme:

Caption: General workflow for Sonogashira coupling.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Tetrahydrofuran, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine).

-

Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-4-methylfuran.

Quantitative Data (Representative):

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 6 | 85-95 |

| 2 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | 5 | Diisopropylamine | DMF | 50 | 10 | 70-80 |

Protocol 3: Heck Coupling of this compound with an Alkene

This protocol provides a general procedure for the synthesis of 3-vinyl-4-methylfurans.

Reaction Scheme:

Caption: General workflow for Heck coupling.

Materials:

-

This compound

-

Alkene (e.g., Butyl vinyl ether)

-

Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

-

Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Acetonitrile or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.03 eq), the phosphine ligand (0.06 eq), and the base (e.g., triethylamine, 2.0 eq).

-

Add the degassed solvent (e.g., acetonitrile).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the 3-vinyl-4-methylfuran product.

Quantitative Data (Representative):

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Butyl vinyl ether | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N | Acetonitrile | 100 | 16 | 60-70 |

| 2 | Styrene | Pd₂(dba)₃ (2) | P(o-tolyl)₃ (8) | K₂CO₃ | DMF | 110 | 12 | 65-75 |

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide array of functionalized furan derivatives and more complex heterocyclic systems. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck couplings serve as a practical guide for researchers to harness the synthetic potential of this versatile reagent. The ability to introduce diverse substituents at the 3-position of the furan ring opens up numerous possibilities for the design and synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of other palladium-catalyzed reactions, such as Stille, Buchwald-Hartwig amination, and carbonylation reactions, will undoubtedly expand the synthetic utility of this compound.

Application Notes and Protocols: 3-Iodo-4-methylfuran in the Synthesis of Natural Product Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylfuran is a versatile synthetic intermediate employed in the construction of complex molecular architectures, particularly in the synthesis of natural product analogues. Its utility stems from the presence of a reactive carbon-iodine bond at the 3-position of the furan ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, enabling the systematic modification of a natural product's core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 4-methyl group provides a key structural feature present in numerous furan-containing natural products.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product analogues, with a specific focus on its application in the synthesis of furanoeremophilane-type sesquiterpenoids.

Key Applications: Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance. Key coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions enable the synthesis of a wide array of natural product analogues by attaching various side chains and functional groups to the furan core.

Application Example: Synthesis of a Furanoeremophilane Analogue

A key application of this compound is demonstrated in the enantioselective synthesis of (+)-9-oxoeuryopsin, a furanoeremophilane natural product. In this synthesis, the furan moiety is introduced via a Suzuki-Miyaura coupling reaction between this compound and a suitable organoborane partner.

Signaling Pathway: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established pathway involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Organoborane

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (+)-9-oxoeuryopsin.

Materials:

-

This compound

-

Organoborane (e.g., a vinylborane or arylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Argon or Nitrogen gas supply

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the organoborane (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram

Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-4-methylfuran with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry, materials science, and natural product synthesis.

This document provides detailed application notes and protocols for the Sonogashira coupling of 3-iodo-4-methylfuran with a variety of terminal alkynes. The resulting 3-alkynyl-4-methylfuran scaffolds are of significant interest to drug development professionals due to the prevalence of the furan moiety in a wide range of biologically active compounds. The furan ring often serves as a bioisosteric replacement for phenyl groups, offering modulation of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[1]

Reaction Principle

The catalytic cycle of the Sonogashira coupling generally involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired 3-alkynyl-4-methylfuran product and regenerates the palladium(0) catalyst.

Experimental Protocols

While specific experimental data for the Sonogashira coupling of this compound is not extensively reported, the following generalized protocols, adapted from procedures for similar iodinated heterocycles, can be applied. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) is recommended for each specific substrate combination.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a conventional and widely used method for Sonogashira couplings.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 3-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 eq)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-4-methylfuran.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Organic base (e.g., piperidine or pyrrolidine, 2-3 eq) or an inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2 eq)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow steps 1 and 2 from Protocol 1, omitting the copper(I) iodide.

-

Add the anhydrous solvent, the base, and the terminal alkyne.

-

Heat the reaction mixture to a higher temperature than in the copper-co-catalyzed reaction (typically 80-120 °C).

-

Follow steps 5-10 from Protocol 1 for reaction monitoring and product workup and purification.

Data Presentation

The following table summarizes representative Sonogashira coupling reactions of various iodo-heterocycles with terminal alkynes, providing a reference for expected reaction conditions and yields.

| Entry | Iodo-heterocycle | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodobenzofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | Toluene | 60 | 12 | 92 |

| 2 | 2-Iodothiophene | 1-Hexyne | Pd(PPh₃)₄ (5), CuI (10) | i-Pr₂NH | THF | RT | 6 | 85 |

| 3 | 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | Et₃N | DMF | 80 | 4 | 78 |

| 4 | 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | THF | 50 | 16 | 88 |

| 5 | 3-Iodobenzothiophene | 1-Octyne | Pd(PPh₃)₄ (4), CuI (8) | Piperidine | DMF | 100 | 8 | 90 |

Note: This table presents data from analogous reactions to provide a general guideline. Actual results with this compound may vary.

Mandatory Visualizations

General Workflow for Sonogashira Coupling

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Applications in Drug Development